

An In-depth Technical Guide to the Biophysical Properties of Hp1404

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Compound of Interest

Compound Name: Hp1404
Cat. No.: B15567075

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Introduction

Hp1404 is a cationic antimicrobial peptide (AMP) originally isolated from the venom of the scorpion *Heterometrus petersii*.^{[1][2][3][4][5]} As an amphipathic, α -helical peptide, **Hp1404** has garnered significant interest for its potent and specific activity against Gram-positive bacteria, including clinically relevant strains like Methicillin-resistant *Staphylococcus aureus* (MRSA).^{[1][5]} This technical guide provides a comprehensive overview of the biophysical properties of **Hp1404**, detailing its structure, mechanism of action, and key quantitative data. Furthermore, it outlines the experimental protocols for its characterization and visualizes its functional pathways, offering a valuable resource for researchers in antimicrobial drug development.

Biophysical and Physicochemical Properties

Hp1404 is a 14-amino acid peptide with the sequence GILGKLWEGVKSIF-NH₂.^{[4][5][6]} Its C-terminal amidation is a common feature among naturally occurring AMPs, often contributing to their stability and activity. The peptide exhibits a net positive charge of +1 and a hydrophobicity of 0.686, characteristics that are crucial for its interaction with bacterial membranes.^{[1][7][8]}

Structurally, **Hp1404** displays conformational plasticity. In aqueous solutions, it adopts a random coil structure.^[1] However, in a non-polar, membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE), it transitions into a well-defined α -helical conformation.^[1] This amphipathic helix positions hydrophobic and hydrophilic residues on opposite faces, facilitating its insertion into and disruption of bacterial cell membranes.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **Hp1404**, providing a clear comparison of its antimicrobial efficacy and toxicological profile.

Parameter	Value	Reference(s)
Amino Acid Sequence	GILGKLWEGVKSIF-NH ₂	[4][5][6]
Molecular Weight	1544.9 g/mol	[4]
Net Charge	+1	[1][8]
Hydrophobicity (H)	0.686	[7]

Table 1: Physicochemical Properties of **Hp1404**

Target Organism (Gram-positive)	Minimum Inhibitory Concentration (MIC)	Reference(s)
Staphylococcus aureus	6.25 - 12.5 μ g/mL	[1]
Methicillin-resistant S. aureus (MRSA)	12.5 μ g/mL	[1]
Bacillus subtilis	6.25 μ g/mL	[1]
Enterococcus faecalis	25 μ g/mL	[1]

Table 2: Antimicrobial Activity of **Hp1404**

Assay Type	Value (HC50 / CC50 / LD50)	Notes	Reference(s)
Hemolytic Activity (HC50)	226.6 µg/mL (146.5 µM)	50% hemolysis of human red blood cells	[1]
Cytotoxicity (CC50)	> 100 µg/mL (64.6 µM)	50% cytotoxicity against human cell lines	[1]
In vivo Toxicity (LD50)	89.8 mg/kg	Intravenous injection in mice	[1][3]
In vivo Toxicity	Non-toxic at 80 mg/kg	Intraperitoneal injection in mice	[1][3]

Table 3: Toxicological Profile of **Hp1404**

Mechanism of Action

The primary mechanism of action of **Hp1404** involves the disruption of the bacterial cell membrane.[1][5] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the Gram-positive bacterial cell wall and membrane. Upon reaching the membrane, **Hp1404** undergoes a conformational change to its amphipathic α -helical structure, allowing it to insert into the lipid bilayer.[1]

At lower, near-MIC concentrations, **Hp1404** is proposed to penetrate the membrane without causing immediate and widespread lysis, a conclusion supported by the relatively slow killing kinetics observed for this peptide.[1] At higher concentrations, it leads to more significant membrane disruption, the formation of mesosome-like structures, and eventual cell death.[1] Interestingly, studies on **Hp1404** analogs suggest that it may also translocate across the membrane and interact with intracellular targets, such as nucleic acids.[9] A key advantage of **Hp1404** is that *S. aureus* does not readily develop resistance to it, even after multiple treatments.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of **Hp1404**.

Peptide Synthesis (Solid-Phase Peptide Synthesis)

Hp1404 and its analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[1][8]

- **Resin Preparation:** A Rink amide resin is used to obtain the C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
- **Fmoc Deprotection:** The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
- **Amino Acid Coupling:** The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF and then added to the deprotected resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test).
- **Washing:** The resin is washed extensively with DMF to remove excess reagents and by-products.
- **Chain Elongation:** Steps 2-4 are repeated for each subsequent amino acid in the sequence until the full peptide chain is assembled.
- **Cleavage and Deprotection:** The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).
- **Purification and Analysis:** The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the secondary structure of **Hp1404** in different environments.[1]

- **Sample Preparation:** Lyophilized **Hp1404** is dissolved in an appropriate solvent. For a random coil reference, deionized water or a phosphate buffer is used. To mimic a membrane environment, a solution of 2,2,2-trifluoroethanol (TFE) in buffer (e.g., 50% TFE) is used.
- **Instrument Setup:** A CD spectropolarimeter is purged with nitrogen gas. The sample is placed in a quartz cuvette with a defined path length (e.g., 1 mm).
- **Data Acquisition:** CD spectra are recorded in the far-UV region (e.g., 190-250 nm). A spectrum of the solvent alone is also recorded as a baseline.
- **Data Analysis:** The baseline spectrum is subtracted from the sample spectrum. The resulting spectrum is analyzed for characteristic peaks: a random coil is indicated by a single negative peak around 198 nm, while an α -helix shows a positive peak around 195 nm and two negative peaks at approximately 208 and 220 nm.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC of **Hp1404** against various bacterial strains is determined using a broth microdilution method.

- **Bacterial Culture:** Bacterial strains are grown in a suitable broth medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 10^5 - 10^6 CFU/mL).
- **Peptide Dilution:** A stock solution of **Hp1404** is serially diluted in the same broth medium in a 96-well microtiter plate.
- **Inoculation:** The standardized bacterial suspension is added to each well containing the peptide dilutions.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Hemolysis Assay

This assay assesses the lytic activity of **Hp1404** against red blood cells.

- **Erythrocyte Preparation:** Fresh human red blood cells (hRBCs) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration (e.g., 2% v/v).
- **Peptide Incubation:** Serial dilutions of **Hp1404** in PBS are mixed with the hRBC suspension in a 96-well plate.
- **Controls:** A negative control (hRBCs in PBS) and a positive control (hRBCs in a lytic agent like 1% Triton X-100) are included.
- **Incubation:** The plate is incubated at 37°C for 1 hour.
- **Measurement:** The plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).
- **Calculation:** The percentage of hemolysis is calculated relative to the positive control. The HC50 is the concentration of the peptide that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay)

The MTT assay measures the effect of **Hp1404** on the metabolic activity of mammalian cells as an indicator of cytotoxicity.

- **Cell Culture:** Human cell lines (e.g., HEK293) are seeded in a 96-well plate and allowed to adhere overnight.
- **Peptide Treatment:** The cell culture medium is replaced with fresh medium containing serial dilutions of **Hp1404**.
- **Incubation:** The cells are incubated with the peptide for a specified period (e.g., 24 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

- Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
- Measurement: The absorbance is measured at a wavelength of approximately 570 nm.
- Calculation: The cell viability is expressed as a percentage relative to untreated control cells. The CC50 is the concentration of the peptide that reduces cell viability by 50%.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphological changes in bacteria upon treatment with **Hp1404**.
[\[1\]](#)

- Bacterial Treatment: A mid-log phase bacterial culture is treated with **Hp1404** at different concentrations (e.g., 1x MIC and 5x MIC) for a short period (e.g., 20 minutes). Untreated bacteria serve as a control.
- Fixation: The bacterial cells are harvested by centrifugation and fixed, typically with a solution containing glutaraldehyde and paraformaldehyde.
- Post-fixation and Staining: The fixed cells are post-fixed with osmium tetroxide, stained en bloc with uranyl acetate, dehydrated through a graded ethanol series, and embedded in resin.
- Sectioning: Ultrathin sections of the embedded samples are cut using an ultramicrotome.
- Imaging: The sections are placed on copper grids, stained with uranyl acetate and lead citrate, and examined under a transmission electron microscope.

In Vivo Toxicity Assay

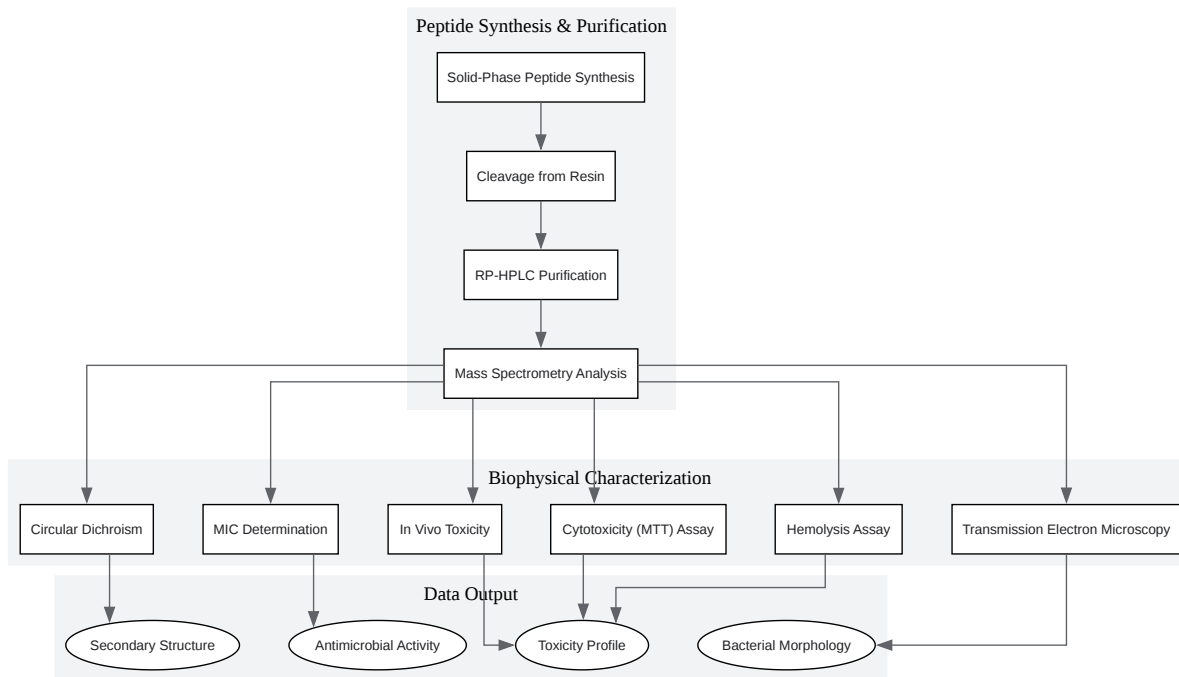
The acute toxicity of **Hp1404** is evaluated in a mouse model.[\[1\]](#)

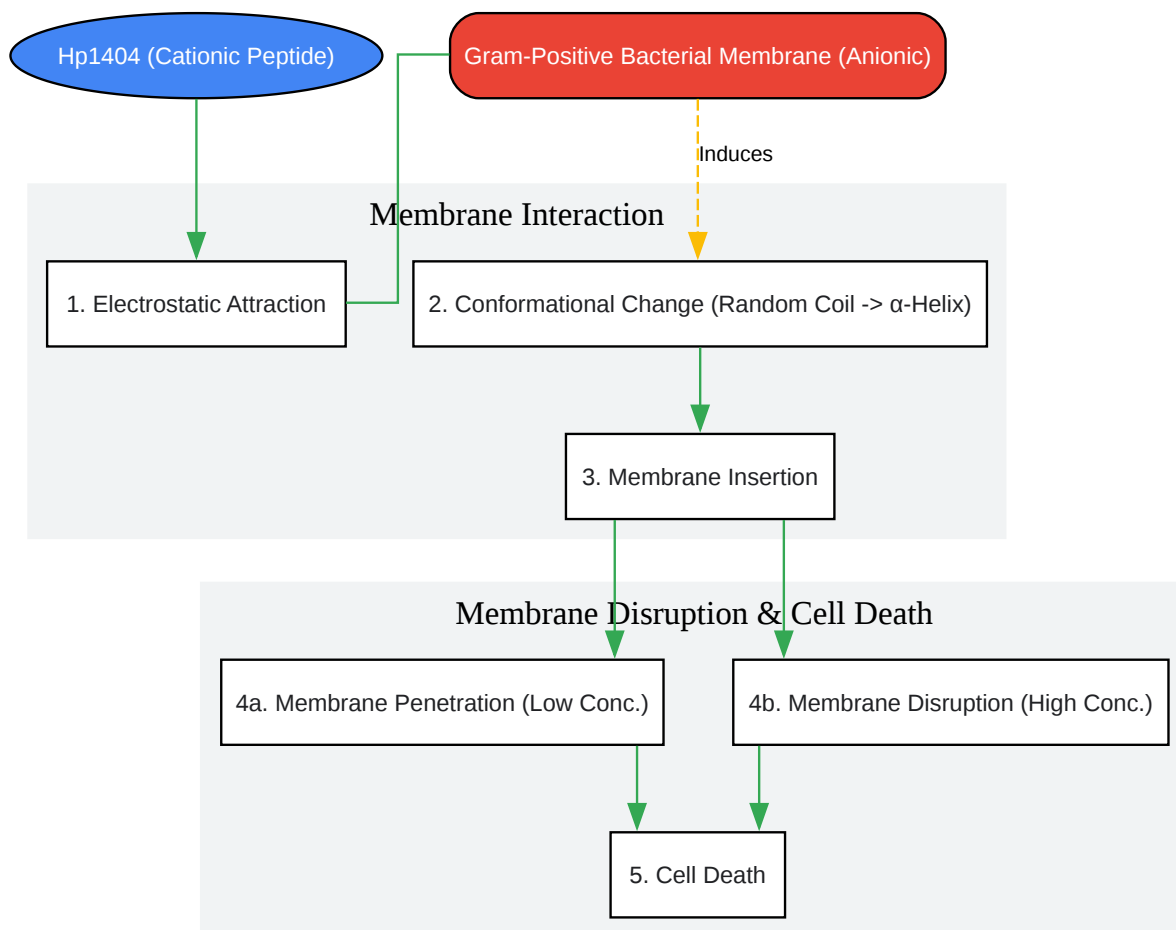
- Animal Model: A cohort of healthy mice (e.g., BALB/c) is used.
- Peptide Administration: Different doses of **Hp1404** are administered to groups of mice via intravenous (i.v.) or intraperitoneal (i.p.) injection. A control group receives a saline injection.

- Observation: The mice are monitored for a set period (e.g., 7 days) for any adverse events, signs of toxicity, and mortality.
- LD50 Determination: The lethal dose 50 (LD50), the dose that is lethal to 50% of the animals, is calculated for the intravenous route.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and mechanisms related to the biophysical study of **Hp1404**.





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